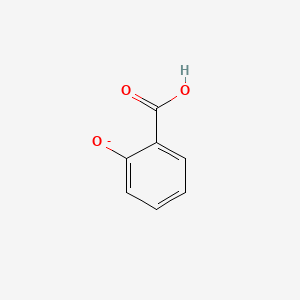

2-HBA

Description

Properties

IUPAC Name |

2-carboxyphenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSDEFSMJLZEOE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5O3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948389 | |

| Record name | 2-Carboxyphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63-36-5, 25496-36-0 | |

| Record name | Salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Carboxyphenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Hydroxybenzoic acid (Salicylic Acid): what are the chemical properties of 2-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoic acid, commonly known as salicylic (B10762653) acid, is a monohydroxybenzoic acid, a type of phenolic acid, and a beta hydroxy acid.[1] Its chemical formula is C₇H₆O₃.[2] This colorless, crystalline organic acid is a key precursor to the synthesis of acetylsalicylic acid (aspirin) and is a metabolite of this widely used drug.[2][3] Found naturally in the bark of the willow tree, salicylic acid and its derivatives have a long history of use in medicine and are crucial in various industrial applications, including the manufacturing of pharmaceuticals, dyes, and preservatives.[2][4] This guide provides a comprehensive overview of the core chemical properties of 2-hydroxybenzoic acid, tailored for a technical audience.

I. Physical and Chemical Properties

Salicylic acid presents as a white, odorless, crystalline powder with an acrid taste.[5][6] It is stable in air but can gradually become discolored by light.[5] Key physical and chemical constants are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₆O₃ | [2][7][8] |

| Molar Mass | 138.12 g/mol | [6] |

| Melting Point | 158.6 °C (317.5 °F; 431.8 K) | [2][9] |

| Boiling Point | 211 °C (412 °F; 484 K) at 20 mmHg | [2][7][8] |

| Density | 1.443 g/cm³ (at 20 °C) | [1][2] |

| Acidity (pKa) | pKa₁ = 2.97 (25 °C), pKa₂ = 13.82 (20 °C) | [9] |

| Flash Point | 157 °C (315 °F; 430 K) (closed cup) | [9] |

| Vapor Pressure | 8.2 x 10⁻⁵ mmHg (at 25 °C) | [9] |

II. Solubility

The solubility of salicylic acid is highly dependent on the solvent and temperature. It is poorly soluble in water at room temperature but its solubility increases significantly with temperature.[9][10] It is readily soluble in many organic solvents.[5][9]

| Solvent | Solubility | Temperature (°C) | References |

| Water | 1.24 g/L | 0 | [2] |

| 2.48 g/L | 25 | [2] | |

| 77.79 g/L | 100 | [2] | |

| Ethanol | ~140 g/L | 20 | [11] |

| Methanol (B129727) | 62.48 g/100 g | 21 | [2] |

| Acetone | 39.6 g/100 g | 23 | [9] |

| Chloroform | 2.22 g/100 mL | 25 | [2] |

| Diethyl Ether | Soluble | - | [5] |

| Benzene | 0.775 g/100 g | 25 | [9] |

| Carbon Tetrachloride | Slightly soluble | - | [6] |

III. Spectroscopic Properties

The structural features of salicylic acid give rise to a characteristic spectroscopic fingerprint.

A. Infrared (IR) Spectroscopy

The IR spectrum of salicylic acid displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3233 | O-H stretching (phenolic) | [12] |

| 2999-2831 | C-H stretching (aromatic) | [12] |

| 1652-1670 | C=O stretching (carboxylic acid) | [12] |

| 1386 | C-O stretching / O-H bending (carboxylic acid) | [12] |

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of salicylic acid provide detailed information about its molecular structure.

¹H NMR (in CDCl₃):

-

δ 6.97 (t): Aromatic H |[13]

-

δ 7.03 (d): Aromatic H |[13]

-

δ 7.55 (t): Aromatic H |[13]

-

δ 7.96 (d): Aromatic H |[13]

-

Variable (broad): -COOH and -OH protons |[13]

¹³C NMR: Assignments are based on additivity rules and off-resonance spectra. The intramolecular hydrogen bonding between the hydroxyl and carboxyl groups influences the chemical shifts of C-1 and C-2.[6]

C. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of salicylic acid shows a molecular ion peak (M⁺) at m/z 138. Key fragmentation peaks are observed at m/z 120 (loss of H₂O) and 92 (loss of CO₂).

D. UV-Visible Spectroscopy

In methanol, salicylic acid exhibits absorption maxima (λmax) at approximately 234 nm and 302 nm.[14]

IV. Chemical Reactivity and Key Reactions

Salicylic acid's chemical behavior is dictated by its two functional groups: the carboxylic acid and the phenolic hydroxyl group.

A. Esterification

The carboxylic acid group of salicylic acid can be esterified with an alcohol in the presence of an acid catalyst (Fischer esterification).[15][16] A common example is the reaction with methanol to form methyl salicylate (oil of wintergreen).[15][17] The phenolic hydroxyl group can also be esterified, for instance, by reaction with acetic anhydride (B1165640) to produce acetylsalicylic acid (aspirin).[17]

B. Decarboxylation

Upon heating, particularly in the presence of a catalyst such as soda lime or in a high-boiling solvent like benzoic acid, salicylic acid undergoes decarboxylation to yield phenol (B47542) and carbon dioxide.[5][18][19]

C. Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts properties typical of phenols, such as acidity and susceptibility to electrophilic aromatic substitution. It also allows for the formation of colored complexes with ferric ions, a reaction often used for its qualitative and quantitative determination.

V. Experimental Protocols

A. Protocol for the Esterification of Salicylic Acid to Methyl Salicylate

Materials:

-

Salicylic acid (0.65 g)

-

Methanol (2.0 mL)

-

Concentrated sulfuric acid (0.75 mL)

-

5-mL conical vial with a spin vane

-

Water-cooled condenser and drying tube with CaCl₂

-

Stirring hotplate with an aluminum block

-

Dichloromethane (CH₂Cl₂)

-

5% aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Combine 0.65 g of salicylic acid and 2.0 mL of methanol in a 5-mL conical vial containing a spin vane.

-

Stir the mixture until the salicylic acid is completely dissolved.

-

While stirring, slowly add 0.75 mL of concentrated sulfuric acid to the solution.

-

Attach a water-cooled condenser and a drying tube to the vial.

-

Gently boil the solution for 75 minutes, maintaining the temperature at approximately 80 °C.[7]

-

After cooling to room temperature, add 1 mL of CH₂Cl₂ and transfer the mixture to a separatory funnel.

-

Extract the product into the organic layer. Repeat the extraction twice more with 1 mL portions of CH₂Cl₂.[7]

-

Combine the organic extracts and wash with 1 mL of 5% sodium bicarbonate solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[7]

-

Evaporate the CH₂Cl₂ to obtain the methyl salicylate product.[7]

B. Protocol for the Decarboxylation of Salicylic Acid to Phenol

Materials:

-

Salicylic acid

-

Soda lime (a mixture of NaOH and CaO)

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

Mix salicylic acid with soda lime in a round-bottom flask.

-

Heat the mixture strongly.[4]

-

The salicylic acid will decarboxylate, and the resulting phenol will distill over. The distillation is typically carried out at a temperature range of 145 to 165 °C.[4]

-

Collect the distillate, which is crude phenol.

-

The crude phenol can be purified by redistillation.[4]

VI. Signaling Pathways and Mechanisms of Action

A. Salicylic Acid Signaling in Plants

Salicylic acid is a crucial plant hormone involved in mediating defense responses against pathogens.[20] Its biosynthesis primarily occurs via two pathways originating from chorismate: the isochorismate (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[2][9] Upon accumulation, salicylic acid binds to and activates the NPR1 protein, which then translocates to the nucleus and interacts with TGA transcription factors to induce the expression of defense-related genes, such as pathogenesis-related (PR) genes.[2][9]

B. Mechanism of Action in Human Skin

In dermatological applications, salicylic acid functions as a keratolytic, comedolytic, and bacteriostatic agent.[21] It promotes the shedding of the outer layer of the skin (stratum corneum) by dissolving the intercellular cement that holds skin cells together.[22] This action helps to unclog pores, making it an effective treatment for acne.[23] Its anti-inflammatory properties, derived from its structural similarity to aspirin, also help to reduce the redness and swelling associated with acne lesions.[22]

Conclusion

2-Hydroxybenzoic acid is a molecule of significant interest due to its diverse chemical properties and wide-ranging applications. Its dual functionality as both a carboxylic acid and a phenol underpins its reactivity and utility in organic synthesis. A thorough understanding of its physical constants, solubility characteristics, and spectroscopic profile is essential for its effective use in research, drug development, and industrial processes. The detailed experimental protocols and an understanding of its biological signaling pathways further equip scientists and professionals with the necessary knowledge for its application and manipulation.

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. researchgate.net [researchgate.net]

- 3. Salicylic acid - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Conversion of Salicylic acid into phenol [allen.in]

- 6. tandfonline.com [tandfonline.com]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. theunconditionalguru.in [theunconditionalguru.in]

- 12. scispace.com [scispace.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

- 17. ivypanda.com [ivypanda.com]

- 18. researchgate.net [researchgate.net]

- 19. Sciencemadness Discussion Board - Synthesis: Making phenol by catalytically decarboxylating salicylic acid in benzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 20. pnas.org [pnas.org]

- 21. Medical uses of salicylic acid - Wikipedia [en.wikipedia.org]

- 22. What is the mechanism of Salicylic acid? [synapse.patsnap.com]

- 23. ulike.com [ulike.com]

An In-depth Technical Guide to the Synthesis of 2-Hydroxybenzoic Acid (Salicylic Acid) from Phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for producing 2-hydroxybenzoic acid, a crucial precursor in the pharmaceutical industry, from phenol (B47542). The document details the widely utilized Kolbe-Schmitt reaction and the Reimer-Tiemann reaction, offering insights into their mechanisms, comparative quantitative data, and detailed experimental protocols.

Introduction

2-Hydroxybenzoic acid, commonly known as salicylic (B10762653) acid, is an aromatic carboxylic acid of significant industrial importance. It serves as a key starting material in the synthesis of a wide array of pharmaceutical compounds, most notably acetylsalicylic acid (aspirin). Its derivatives are also found in various dermatological preparations and other fine chemicals. The industrial production of salicylic acid predominantly relies on the carboxylation of phenol, a process that has been optimized over the past century. This guide focuses on the two principal methods for this conversion: the Kolbe-Schmitt reaction and the Reimer-Tiemann reaction.

Synthesis Pathways

The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction, developed by Hermann Kolbe and Rudolf Schmitt, is the most established and industrially significant method for the synthesis of salicylic acid.[1] The reaction involves the carboxylation of sodium phenoxide with carbon dioxide under elevated temperature and pressure.[1]

The reaction proceeds through the following key steps:

-

Formation of Sodium Phenoxide: Phenol is first treated with a strong base, typically sodium hydroxide, to form the more nucleophilic sodium phenoxide.[2]

-

Electrophilic Attack: The electron-rich phenoxide ion then attacks the electrophilic carbon atom of carbon dioxide. The ortho-position is preferentially attacked due to the stabilizing effect of the sodium ion, which chelates with the oxygen atoms of the phenoxide and the incoming carboxylate group.

-

Tautomerization: The resulting intermediate undergoes tautomerization to yield the more stable aromatic sodium salicylate.[3]

-

Acidification: Finally, the sodium salicylate is acidified, typically with sulfuric acid, to produce 2-hydroxybenzoic acid.[1]

The yield of salicylic acid in the Kolbe-Schmitt reaction is highly dependent on the reaction conditions. The following table summarizes key quantitative data from various studies.

| Method | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Molar Yield of Salicylic Acid (%) | Reference |

| Conventional Gas-Solid | 125 | 82-138 | 8 | 79.0 | [4] |

| Suspension-Based (Toluene) | 225 | 30 | 2 | 92.68 | [2][5][6] |

| Homogeneous (DMSO) | 100 | 15 | 16 | 34.4 (with minimal water) | [7] |

| Sodium Ethylcarbonate | 200 | - | 6 | 87.4 (total hydroxybenzoic acids) | [8] |

This protocol is based on an optimized suspension-based method which has shown high yields.[2][6]

Materials:

-

Sodium phenoxide

-

Phenol

-

Toluene (B28343) (anhydrous)

-

Carbon dioxide (high purity)

-

Sulfuric acid (concentrated)

-

High-pressure autoclave reactor equipped with a stirrer

Procedure:

-

Reactor Setup: A high-pressure autoclave reactor is charged with sodium phenoxide and toluene. For optimal results, a phenol to sodium phenoxide molar ratio of 2:1 can be employed.[2][6]

-

Purging: The reactor is sealed and purged with nitrogen gas to remove any residual air and moisture.

-

Pressurization and Heating: The reactor is then pressurized with carbon dioxide to 30 bar. The stirring is initiated (e.g., 1000 rpm), and the reactor is heated to 225°C.[2][6]

-

Reaction: The reaction mixture is held at these conditions for 2 hours.

-

Cooling and Depressurization: After the reaction period, the reactor is cooled to room temperature, and the excess carbon dioxide pressure is carefully vented.

-

Work-up: The reaction mixture, a slurry, is transferred to a separate vessel. The toluene is removed under reduced pressure.

-

Acidification: The remaining solid, primarily sodium salicylate, is dissolved in water. The solution is then carefully acidified with concentrated sulfuric acid until the pH is acidic, leading to the precipitation of salicylic acid.

-

Isolation and Purification: The precipitated salicylic acid is collected by filtration, washed with cold water to remove any inorganic impurities, and then dried. Further purification can be achieved by recrystallization from hot water or an appropriate organic solvent.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction provides an alternative route to 2-hydroxybenzoic acid, although it is more commonly known for producing salicylaldehyde (B1680747) when chloroform (B151607) is used as the reagent. By substituting carbon tetrachloride for chloroform, the reaction can be directed to yield salicylic acid.[9][10][11]

The mechanism for the formation of salicylic acid via the Reimer-Tiemann reaction involves the following steps:

-

Phenoxide Formation: As in the Kolbe-Schmitt reaction, phenol is first deprotonated by a strong base to form the phenoxide ion.[12]

-

Carbene Formation (or equivalent): In the presence of a strong base, carbon tetrachloride forms a reactive electrophilic species.

-

Electrophilic Aromatic Substitution: The phenoxide ion attacks the electrophile, leading to the formation of a trichloromethyl-substituted intermediate at the ortho position.[10]

-

Hydrolysis: The trichloromethyl group is then hydrolyzed by the alkaline solution to a carboxylate group.

-

Acidification: The resulting sodium salicylate is acidified to yield 2-hydroxybenzoic acid.

Quantitative data for the Reimer-Tiemann synthesis of salicylic acid is less commonly reported in the literature compared to the Kolbe-Schmitt reaction. Yields are often lower than those achieved with the Kolbe-Schmitt process.

| Reactants | Temperature (°C) | Yield (%) | Reference |

| Phenol, CCl₄, NaOH | ~60 | Generally lower than Kolbe-Schmitt | [13] |

The following is a generalized experimental protocol for the synthesis of salicylic acid via the Reimer-Tiemann reaction.

Materials:

-

Phenol

-

Sodium hydroxide

-

Carbon tetrachloride

-

Hydrochloric acid (concentrated)

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

Procedure:

-

Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve phenol in an aqueous solution of sodium hydroxide. The solution should be cooled in an ice bath.

-

Addition of Carbon Tetrachloride: While stirring vigorously, slowly add carbon tetrachloride to the cooled solution from a dropping funnel. The temperature should be maintained at approximately 60°C.[13]

-

Reaction: After the addition is complete, the mixture is heated under reflux for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography.

-

Removal of Excess Carbon Tetrachloride: After the reaction, any unreacted carbon tetrachloride is removed by steam distillation.

-

Acidification: The remaining aqueous solution is cooled and then acidified with concentrated hydrochloric acid. Salicylic acid will precipitate out of the solution.

-

Isolation and Purification: The crude salicylic acid is collected by filtration, washed with cold water, and dried. Recrystallization from hot water can be performed for further purification.

Comparison of Synthesis Pathways

| Feature | Kolbe-Schmitt Reaction | Reimer-Tiemann Reaction |

| Reagents | Phenol, NaOH, CO₂ | Phenol, NaOH, CCl₄ |

| Conditions | High temperature and pressure | Moderate temperature, atmospheric pressure |

| Yield | Generally high (up to 93%) | Generally lower |

| Byproducts | p-Hydroxybenzoic acid | Ortho- and para-isomers, potential for chlorinated byproducts |

| Industrial Scale | Primary industrial method | Less common for salicylic acid production |

Conclusion

The synthesis of 2-hydroxybenzoic acid from phenol is a cornerstone of industrial organic chemistry. The Kolbe-Schmitt reaction remains the dominant method due to its high efficiency and selectivity, with modern variations such as suspension-based processes offering even greater yields under optimized conditions. While the Reimer-Tiemann reaction presents an alternative pathway, its typically lower yields make it less favorable for large-scale production of salicylic acid. For researchers and drug development professionals, a thorough understanding of these synthesis routes, including their underlying mechanisms and experimental parameters, is essential for the efficient and effective production of this vital pharmaceutical precursor.

References

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asynt.com [asynt.com]

- 6. Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in To… [ouci.dntb.gov.ua]

- 7. mdpi.com [mdpi.com]

- 8. A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fixation of CO 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00105E [pubs.rsc.org]

- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 10. If we use carbon tetrachloride in Reimer- Tiemann reaction in place of chloroform, the product formed is [infinitylearn.com]

- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 12. If we use carbon tetrachloride CCl4 in the Riemer Tiemann class 12 chemistry JEE_Main [vedantu.com]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-Hydroxybenzoic Acid (Salicylic Acid): Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoic acid, commonly known as salicylic (B10762653) acid (SA), is a phenolic phytohormone integral to plant growth, development, and defense. Its discovery and use predate modern medicine, with historical accounts detailing the use of willow bark, a rich natural source of SA, for its analgesic and anti-inflammatory properties. In contemporary science, SA is not only a precursor to the widely used drug acetylsalicylic acid (aspirin) but is also a focal point of research in plant pathology, stress physiology, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of salicylic acid and the intricate details of its biosynthesis in plants. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of the core metabolic pathways.

Natural Sources of Salicylic Acid

Salicylic acid is ubiquitously present in the plant kingdom, found as free SA, its glycosylated forms (such as salicylic acid 2-O-β-D-glucoside, SAG), or as methyl salicylate. Its concentrations vary significantly among different plant species, tissues, and in response to environmental stimuli.

High-Concentration Sources

Certain plant species are known to accumulate particularly high levels of salicylates, making them valuable for both traditional medicine and modern drug discovery.

-

Willow (Salix spp.): The bark of various willow species is a classical and well-documented source of salicin, a glucoside that is converted to salicylic acid in the human body. Different species exhibit varying concentrations of salicylates.[1][2][3][4][5][6]

-

Meadowsweet (Filipendula ulmaria): This herb is another traditional source of salicylates and has been used for its anti-inflammatory properties.[7]

-

Wintergreen (Gaultheria procumbens): The oil of wintergreen is predominantly composed of methyl salicylate, an ester of salicylic acid.[7]

-

Poplar (Populus spp.): Similar to willows, poplars are members of the Salicaceae family and are known to contain salicylates.[6]

Dietary Sources

Salicylic acid is a common constituent of the human diet, with varying amounts found in a wide range of fruits, vegetables, herbs, and spices.

-

Fruits: Berries (raspberries, blueberries), dates, and oranges are notable dietary sources of salicylic acid.

-

Vegetables: High concentrations can be found in broccoli, cauliflower, cucumber, spinach, and sweet potatoes.[8]

-

Herbs and Spices: Many herbs and spices, including thyme, turmeric, and paprika, contain significant amounts of salicylates.

-

Beverages: Tea, coffee, and wine also contribute to the dietary intake of salicylic acid.[8]

The following tables summarize the quantitative data on salicylic acid content in various plant species.

Table 1: Salicylic Acid Content in a Selection of Plant Species

| Plant Species | Tissue | Salicylic Acid Content (µg/g Fresh Weight) | Reference(s) |

| Salix daphnoides | Bark | 3210 | [1] |

| Salix matsudana tortuosa | Bark | 2330 | [1] |

| Salix caprea | Bark | 1950 | [1] |

| Salix alba 'Chermesina' | Bark | 1620 | [1] |

| Salix fragilis | Bark | 1650 | [1] |

| Salix pentandra | Bark | 810 | [1] |

| Salix triandra | Bark | 600 | [1] |

| Salix erythrotoflexuosa | Bark | 380 | [1] |

| Salix viminalis | Bark | 210 | [1] |

| Salix alba | Bark | 200 | [1] |

| Phillyrea angustifolia (drought-stressed) | Leaves | ~5-fold increase | [9] |

| Soybean (drought-stressed) | Leaves | Significant increase | [9] |

Table 2: Endogenous Salicylic Acid Levels in Different Plants Under Control and Stressed Conditions

| Plant Species | Condition | Tissue | Free SA (µg/g FW) | Total SA (µg/g FW) | Reference(s) |

| Tobacco (Nicotiana tabacum) | TMV infection | Infected leaves | - | ~20-100 | |

| Cucumber (Cucumis sativus) | TNV infection | Infected cotyledons | ~0.5-2.0 | ~5-20 | |

| Arabidopsis (Arabidopsis thaliana) | Pseudomonas syringae infection | Infected leaves | ~1-5 | ~10-50 | |

| Rice (Oryza sativa) | Uninfected | Leaves | ~1.0 | - | |

| Potato (Solanum tuberosum) | Uninfected | Leaves | ~0.1 | - | |

| Maize (Zea mays) | Chilling stress | Seedlings | Increased | Increased | [10] |

| Wheat (Triticum aestivum) | Drought stress | Seedlings | Increased | - | [11] |

| Barley (Hordeum vulgare) | Salt stress | Leaves & Roots | Altered | - | [12] |

Biosynthesis of Salicylic Acid in Plants

Plants synthesize salicylic acid via two primary pathways, both originating from the shikimate pathway product, chorismate . The relative contribution of each pathway varies among plant species and in response to different stimuli.[13] In Arabidopsis thaliana, the isochorismate pathway is the major route for SA production, particularly in response to pathogens, while the phenylalanine ammonia-lyase pathway is more prominent in other species like rice.[13]

The Isochorismate (IC) Pathway

The isochorismate pathway is the primary route for pathogen-induced salicylic acid biosynthesis in Arabidopsis.[13] This pathway involves the conversion of chorismate to isochorismate, which is then further metabolized to salicylic acid.

The key enzymes and steps in the isochorismate pathway are:

-

Chorismate to Isochorismate: This reaction is catalyzed by Isochorismate Synthase (ICS) . In Arabidopsis, two ICS genes, ICS1 and ICS2, have been identified, with ICS1 playing the major role in defense-related SA synthesis.

-

Isochorismate to Isochorismoyl-glutamate: The isochorismate is exported from the chloroplast to the cytosol, where it is conjugated with glutamate (B1630785) by avrPphB Susceptible 3 (PBS3) , an acyl-adenylate/thioester-forming enzyme.

-

Isochorismoyl-glutamate to Salicylic Acid: Isochorismoyl-glutamate is then converted to salicylic acid. This final step can occur spontaneously or may be facilitated by an as-yet-unidentified enzyme.

References

- 1. innovativefarmers.org [innovativefarmers.org]

- 2. researchgate.net [researchgate.net]

- 3. Effect of salicylic acid isolated from three native willow species in combination with Bacillus thuringiensis B. on the oak leaf roller, Tortrix viridana L. [jfrd.urmia.ac.ir]

- 4. scispace.com [scispace.com]

- 5. Identification of Salicylates in Willow Bark (Salix Cortex) for Targeting Peripheral Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thenaturopathicherbalist.com [thenaturopathicherbalist.com]

- 7. Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salicylic acid - Wikipedia [en.wikipedia.org]

- 9. Alterations of Endogenous Hormonal Levels in Plants under Drought and Salinity [scirp.org]

- 10. mdpi.com [mdpi.com]

- 11. Role of Endogenous Salicylic Acid as a Hormonal Intermediate in the Bacterial Endophyte Bacillus subtilis-Induced Protection of Wheat Genotypes Contrasting in Drought Susceptibility under Dehydration [mdpi.com]

- 12. The Effects of Exogenous Salicylic Acid on Endogenous Phytohormone Status in Hordeum vulgare L. under Salt Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Salicylic Acid Biosynthesis in Plants [frontiersin.org]

A Comprehensive Technical Guide to the Photostability and Degradation Pathways of 2-Hydroxybenzoic Acid (Salicylic Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photostability and degradation pathways of 2-Hydroxybenzoic acid, commonly known as salicylic (B10762653) acid. Salicylic acid is a widely used compound in pharmaceuticals and cosmetics, making a thorough understanding of its stability under light exposure critical for formulation development, efficacy, and safety.[1] This document explores the kinetics, mechanisms, and influencing factors of salicylic acid's photodegradation, supported by quantitative data, detailed experimental protocols, and visual representations of degradation pathways.

Photostability of Salicylic Acid

Salicylic acid exhibits susceptibility to degradation upon exposure to UV radiation. Direct photolysis can occur, though the rate is often moderate. The degradation process is significantly accelerated by various Advanced Oxidation Processes (AOPs) that generate highly reactive hydroxyl radicals.[2] The photostability is influenced by several factors, including the initial concentration of salicylic acid, pH of the medium, presence of photosensitizers, and the composition of the formulation vehicle.[3][4]

Factors Influencing Photodegradation

The rate and pathway of salicylic acid photodegradation are highly dependent on the experimental conditions.

Effect of pH

The pH of the solution is a critical parameter in the photodegradation of salicylic acid. For instance, in the UV/H₂O₂ process, maximum degradation is achieved at a neutral pH of 7, with decreasing efficiency at higher and lower pH values.[5] In contrast, the Fenton process shows the most favorable degradation conditions at a more acidic pH of around 4-5.[6][7] The increase in pH generally enhances the direct photolysis of salicylic acid, although the effect can be influenced by the specific vehicle.[4][8]

Role of Photosensitizers and Oxidants

The presence of photosensitizers and oxidizing agents dramatically accelerates the degradation of salicylic acid.

-

Hydrogen Peroxide (H₂O₂): The combination of UV radiation and H₂O₂ significantly increases the degradation rate by generating hydroxyl radicals.[2][5] The efficiency of this process is dependent on the H₂O₂ concentration.[2]

-

Fenton's Reagent (Fe²⁺/H₂O₂): The photo-assisted Fenton reaction is a highly effective method for degrading salicylic acid.[6][9] This process can be six times faster than the UV/H₂O₂ process under acidic conditions.[6][7]

-

Titanium Dioxide (TiO₂): As a photocatalyst, TiO₂ enhances the photodegradation of salicylic acid under UV irradiation.[4][8][10][11][12] The photocatalytic activity is influenced by pH and the components of the vehicle.[4][8]

-

Nitrogen Species: Nitrate (NO₃⁻) and nitrite (B80452) (NO₂⁻) ions can promote the photodegradation of salicylic acid, while ammonium (B1175870) (NH₄⁺) ions have no significant effect.[3]

-

Sodium Hypochlorite (NaOCl): While NaOCl alone has a moderate effect, its combination with UV radiation significantly enhances the decomposition of salicylic acid, particularly at neutral and alkaline pH.[13][14]

Photodegradation Pathways

The degradation of salicylic acid proceeds through several pathways, primarily involving hydroxylation of the aromatic ring, followed by ring-opening to form aliphatic carboxylic acids, and eventual mineralization to CO₂ and H₂O.[6]

Upon UV irradiation, especially in the presence of hydroxyl radical generators, salicylic acid is hydroxylated to form dihydroxybenzoic acid isomers, principally 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA). Further oxidation can lead to the formation of catechol and phenol. Subsequent degradation involves the opening of the aromatic ring to produce smaller aliphatic acids such as malic, maleic, fumaric, and oxalic acids before complete mineralization.[2][15]

In the presence of sodium hypochlorite, chlorinated transformation products can be formed, including 2,6-dichlorophenol (B41786) and 2,4,6-trichlorophenol.[13][14]

References

- 1. Salicylic acid - Wikipedia [en.wikipedia.org]

- 2. Intermediates of Hydrogen Peroxide-Assisted Photooxidation of Salicylic Acid: Their Degradation Rates and Ecotoxicological Assessment [mdpi.com]

- 3. Photodegradation of salicylic acid in aquatic environment: effect of different forms of nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 10. researchgate.net [researchgate.net]

- 11. Photodegradation of salicylic acid in aqueous phase by TiO2 / UV System | ASJP [asjp.cerist.dz]

- 12. [PDF] Photodegradation of salicylic acid in aqueous phase by TiO2 / UV System | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Sodium Hypochlorite-Assisted Photooxidation of Salicylic Acid: Degradation Kinetics, Formation, and Ecotoxicological Assessment of Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of Acetyl Salicylic Acid (Aspirin) Degradation under Solar Light in Presence of a TiO2-Polymeric Film Photocatalyst [mdpi.com]

HABA (2-(4-hydroxyphenyl)azobenzoic acid) as a MALDI Matrix: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of HABA as a MALDI Matrix

2-(4-hydroxyphenyl)azobenzoic acid, commonly known as HABA, is a versatile, nitrogen-containing matrix used in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry (MS). Its chemical structure, featuring a hydroxyl group, a carboxylic acid group, and an azo bridge, allows it to effectively absorb energy from UV lasers (typically nitrogen lasers at 337 nm) and facilitate the soft ionization of a wide range of analytes.

The primary principle behind HABA's function as a MALDI matrix lies in its ability to co-crystallize with analyte molecules, isolating them and preventing aggregation. Upon irradiation by the laser, the HABA matrix rapidly absorbs energy, leading to a phase transition into a dense plume of desorbed matrix and analyte molecules. Within this plume, a series of proton transfer reactions occur. HABA, being a weak acid, can readily donate a proton to the analyte molecules, resulting in the formation of singly or multiply protonated ions ([M+H]⁺). This "soft" ionization process imparts minimal internal energy to the analyte, thus reducing fragmentation and allowing for the analysis of large and fragile biomolecules.

One of the key advantages of HABA is its effectiveness in analyzing a broad spectrum of molecules, including peptides, proteins, glycoproteins, synthetic polymers, and particularly sulfated oligosaccharides.[1] It has been noted for providing comparable sensitivity to other common matrices like sinapinic acid (SA), 2,5-dihydroxybenzoic acid (DHB), and α-cyano-4-hydroxycinnamic acid (CHCA) for peptides and smaller proteins.[2] However, HABA often demonstrates superior sensitivity for larger proteins and glycoproteins, where other matrices may discriminate against higher mass components.[2] Furthermore, HABA is recognized for producing a uniform sample surface, which leads to enhanced shot-to-shot reproducibility and extended analyte ion production.[2]

Data Presentation: Performance Characteristics

While extensive quantitative comparisons are often application-specific, the following tables summarize available data on the performance of HABA as a MALDI matrix.

| Analyte Class | Key Performance Metric | Observation with HABA | Comparison with Other Matrices | Citation(s) |

| Large Proteins & Glycoproteins | Sensitivity | Better sensitivity for larger molecules (>30 kDa) | Superior to sinapinic acid, DHB, and CHCA which can discriminate against higher mass components. | [2] |

| Large Proteins & Glycoproteins | Mass Resolution | Often provides the best mass resolution for larger molecules. | Can be superior to other common matrices in the high mass range. | [2] |

| Peptides & Smaller Proteins | Sensitivity | Comparable sensitivity. | Similar to sinapinic acid, DHB, and CHCA. | [2] |

| Peptides & Smaller Proteins | Mass Resolution | Somewhat reduced mass resolution. | May be lower than other common matrices for smaller analytes. | [2] |

| Synthetic Polymers | Sensitivity & Mass Resolution | Best performance observed for many synthetic polymers. | Often outperforms other matrices. | [2] |

| Sulfated Oligosaccharides | Signal-to-Noise Ratio | Improved signal-to-noise ratio, especially when used in ionic liquid matrices. | Superior to conventional crystalline matrices. | [1] |

| Sulfated Oligosaccharides | Fragmentation | Decrease in fragmentation and desulfation processes. | Less fragmentation compared to other matrices. | [1] |

Experimental Protocols

The following are detailed methodologies for the use of HABA as a MALDI matrix, based on established experimental practices.

Protocol 1: Dried-Droplet Method for Proteins and Peptides

This is a common and straightforward method for preparing samples with HABA.

Materials:

-

HABA (2-(4-hydroxyphenyl)azobenzoic acid)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Ultrapure water (e.g., Milli-Q)

-

Trifluoroacetic acid (TFA), optional

-

Analyte sample (protein or peptide)

-

MALDI target plate

-

Vortex mixer

-

Pipettes and tips

Procedure:

-

Matrix Solution Preparation:

-

Prepare a stock solution of HABA at a concentration of 10 mg/mL in a 50:50 (v/v) mixture of acetonitrile and ultrapure water.

-

A small amount of TFA (e.g., 0.1%) can be added to the solvent to improve the solubility of some analytes and enhance protonation.

-

Vortex the solution thoroughly to ensure the matrix is fully dissolved. Gentle warming may be applied if necessary.

-

-

Analyte Solution Preparation:

-

Dissolve the protein or peptide sample in a suitable solvent, such as 0.1% TFA in water or a low concentration of organic solvent, to a final concentration of approximately 1-10 pmol/µL.

-

-

Sample-Matrix Co-crystallization:

-

Mix the analyte solution and the HABA matrix solution in a 1:1 to 1:10 (v/v) ratio (analyte:matrix). The optimal ratio may need to be determined empirically for each analyte.

-

Pipette 0.5-1.0 µL of the mixture onto a spot on the MALDI target plate.

-

Allow the droplet to air-dry at room temperature. This will result in the formation of a crystalline spot containing the co-crystallized analyte and matrix.

-

-

Mass Spectrometry Analysis:

-

Insert the MALDI target plate into the mass spectrometer.

-

Acquire mass spectra using a UV laser (e.g., 337 nm nitrogen laser) in the appropriate mode (linear for high mass, reflectron for high resolution of lower mass analytes).

-

Optimize laser power and other instrument parameters to obtain the best signal-to-noise ratio and resolution.

-

Protocol 2: HABA-based Ionic Liquid Matrix for Sulfated Oligosaccharides

This protocol is adapted for the analysis of challenging analytes like sulfated oligosaccharides, which are prone to fragmentation.

Materials:

-

HABA

-

1,1,3,3-Tetramethylguanidine (TMG) or Spermine

-

Ultrapure water

-

Sulfated oligosaccharide sample

Procedure:

-

Ionic Liquid Matrix (ILM) Preparation:

-

Prepare a solution of HABA in methanol.

-

Prepare a separate solution of the organic base (TMG or spermine) in methanol.

-

Mix the HABA and base solutions in a 2:1 molar ratio (base:HABA) to form the ionic liquid matrix.

-

Evaporate the methanol to obtain the viscous ILM.

-

-

Sample Preparation:

-

Dissolve the sulfated oligosaccharide sample in ultrapure water.

-

Mix the oligosaccharide solution with the HABA-based ILM.

-

-

Sample Deposition:

-

Spot 0.5-1.0 µL of the mixture onto the MALDI target plate. The ILM will not crystallize in the same way as a solid matrix but will form a viscous droplet.

-

-

Mass Spectrometry Analysis:

-

Analyze the sample in negative ion mode, as sulfated oligosaccharides readily form negative ions.

-

Acquire spectra using a UV laser, paying attention to laser fluence to minimize any potential fragmentation.

-

Mandatory Visualizations

MALDI-MS General Workflow

Caption: A generalized workflow for MALDI-MS analysis using HABA matrix.

MALDI Ionization Principle with HABA

Caption: The fundamental principle of MALDI ionization using HABA matrix.

References

HABA (2-(4'-hydroxybenzeneazo)benzoic acid) as a MALDI Matrix in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a cornerstone technique in proteomics, enabling the analysis of a wide range of biomolecules, from small peptides to large protein complexes. The choice of matrix is a critical parameter that dictates the success of a MALDI experiment, influencing ionization efficiency, spectral quality, and sensitivity. 2-(4'-hydroxybenzeneazo)benzoic acid, commonly known as HABA, has emerged as a valuable matrix for specific applications in proteomics, particularly in the analysis of intact proteins and glycoproteins. This technical guide provides a comprehensive overview of the use of HABA as a MALDI matrix, including its core applications, performance characteristics, detailed experimental protocols, and a workflow for its use in the analysis of large proteins.

Core Applications of HABA in Proteomics

HABA is a UV-absorbing matrix with a strong absorbance at 337 nm, making it compatible with the nitrogen lasers commonly used in MALDI mass spectrometers.[1] Its primary applications in proteomics are centered around the analysis of:

-

Intact Proteins and High Molecular Weight Proteins: HABA has been shown to be particularly advantageous for the desorption of large proteins and glycoproteins, with successful analyses of molecules up to approximately 250 kDa.[2] Compared to other commonly used matrices like sinapinic acid (SA) and α-cyano-4-hydroxycinnamic acid (CHCA), HABA often provides better sensitivity for these larger biomolecules.[2] This is attributed to its "soft" ionization properties, which minimize fragmentation of large, labile molecules.

-

Glycoproteins and Oligosaccharides: HABA is frequently recommended for the analysis of oligosaccharides and intact glycoproteins.[1] Its chemical properties facilitate the ionization of these often complex and heterogeneous molecules, providing valuable information on their molecular weight and glycoform distribution.

-

Protein Mixtures: In the analysis of protein mixtures, HABA can be beneficial as other matrices sometimes discriminate against higher mass components. HABA has been observed to provide a more uniform response across a wider mass range.[2]

Performance Characteristics of HABA

The performance of a MALDI matrix is assessed by several key metrics. While direct quantitative comparisons can be application-dependent, the general performance characteristics of HABA are summarized below.

Data Presentation: Quantitative Performance Overview

| Parameter | HABA Performance | Comparison with Other Matrices (Qualitative) | Reference |

| Analyte Class | Intact Proteins, Glycoproteins, Oligosaccharides | Superior to SA and CHCA for very large proteins (>100 kDa). | [2] |

| Sensitivity | Comparable for peptides and smaller proteins. Improved for larger proteins and glycoproteins. | Better sensitivity for high-mass components in mixtures compared to SA and CHCA. | [2] |

| Mass Resolution | May be slightly reduced for smaller proteins. Often provides the best resolution for larger proteins and glycoproteins. | Can offer superior resolution for high molecular weight species. | [2] |

| Reproducibility | Excellent shot-to-shot and spot-to-spot reproducibility due to uniform sample surface. | Often superior to matrices that form heterogeneous crystals. | [2] |

| Ion Production | Provides extended analyte ion production, allowing for the accumulation of many single-shot spectra from the same spot. | More stable and prolonged ion signal compared to some other matrices. | [2] |

Experimental Protocols

The successful use of HABA as a MALDI matrix is highly dependent on the sample preparation protocol. The following sections detail the widely used dried-droplet method. While other techniques like the thin-layer and sandwich methods exist, detailed protocols specifically optimized for HABA are less commonly documented.

Dried-Droplet Method for HABA

This is the most common method for preparing samples with the HABA matrix.

Materials:

-

HABA (2-(4'-hydroxybenzeneazo)benzoic acid)

-

Acetonitrile (ACN), proteomics grade

-

Water, proteomics grade

-

Trifluoroacetic acid (TFA), proteomics grade

-

Protein/glycoprotein (B1211001) sample of interest

-

MALDI target plate

-

Pipettes and tips

-

Vortex mixer

Protocol:

-

Prepare the HABA Stock Solution (4 mg/mL):

-

Weigh out 4 mg of HABA powder.

-

Dissolve the HABA in 1 mL of acetonitrile.

-

Vortex the solution vigorously to ensure complete dissolution. Gentle warming under tap water may be necessary.

-

-

Prepare the HABA Working Solution (2 mg/mL):

-

Dilute the HABA stock solution 1:1 (v/v) with proteomics-grade water containing 0.1% TFA.

-

For example, mix 500 µL of the 4 mg/mL HABA stock solution with 500 µL of water containing 0.1% TFA.

-

The final solvent composition will be 50% acetonitrile, 50% water, and 0.05% TFA.

-

Vortex the working solution thoroughly.

-

-

Prepare the Analyte Solution:

-

Dissolve the protein or glycoprotein sample in a solvent compatible with the HABA working solution (e.g., 50% acetonitrile/water with 0.1% TFA).

-

The optimal final concentration of the analyte on the target is typically in the low picomole to femtomole range.

-

-

Mix Analyte and Matrix:

-

Mix the analyte solution and the HABA working solution in a 1:1 (v/v) ratio.

-

This will result in a final HABA concentration of 1 mg/mL.

-

-

Spotting on the MALDI Target:

-

Pipette 0.5 - 1.0 µL of the final analyte/matrix mixture onto a spot on the MALDI target plate.

-

Allow the droplet to air-dry at room temperature. This co-crystallization process is crucial for successful MALDI analysis.

-

-

Mass Spectrometry Analysis:

-

Once the spots are completely dry, load the target plate into the MALDI mass spectrometer.

-

Acquire mass spectra using a nitrogen laser (337 nm) in the appropriate mode (linear for high mass, reflectron for higher resolution of smaller masses).

-

Mandatory Visualization: Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for the analysis of a high molecular weight protein using HABA as the MALDI matrix and the logical relationship of key experimental parameters.

Caption: Experimental workflow for high molecular weight protein analysis using HABA.

Caption: Logical relationships between experimental parameters and performance outcomes.

Conclusion

2-(4'-hydroxybenzeneazo)benzoic acid (HABA) is a valuable and, in some cases, superior MALDI matrix for specific applications in proteomics. Its particular utility in the analysis of large, intact proteins and glycoproteins makes it an important tool for researchers in various fields, including basic science and drug development. The uniform crystal formation with HABA leads to high reproducibility, a critical factor in comparative and quantitative proteomic studies. By following optimized experimental protocols, such as the dried-droplet method detailed in this guide, researchers can leverage the unique advantages of HABA to obtain high-quality mass spectra for challenging high molecular weight analytes. The continued exploration of HABA in different sample preparation techniques and its application to complex biological systems will undoubtedly further solidify its role in the proteomic toolkit.

References

HABA (2-(4-hydroxyphenyl)azobenzoic acid) as a MALDI Matrix: An In-depth Technical Guide

This guide provides a comprehensive overview of 2-(4-hydroxyphenyl)azobenzoic acid (HABA), a widely used matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. It is intended for researchers, scientists, and drug development professionals who utilize MALDI-MS for the analysis of biomolecules. This document covers the core physicochemical properties of HABA, its UV absorbance characteristics, detailed experimental protocols for its use, and a visual representation of the typical MALDI-MS workflow.

Core Properties and UV Absorbance Spectrum of HABA

HABA is a solid organic acid that serves as an effective matrix for the analysis of various biomolecules, particularly peptides, proteins, and glycoproteins.[1] Its primary role in MALDI-MS is to absorb the energy from the UV laser and facilitate the soft ionization of the analyte molecules with minimal fragmentation.

The UV absorbance of the HABA matrix is a critical parameter for its function, as it must efficiently absorb at the wavelength of the nitrogen lasers commonly used in MALDI instruments (337 nm). The maximum UV absorbance (λmax) of HABA has been reported at various wavelengths, indicating a dependency on the solvent environment.

Table 1: UV Absorbance Properties of HABA

| Property | Value | Solvent/Conditions |

| λmax | 337 nm | Not specified |

| λmax | 352 nm | Not specified |

| UV-Vis Spectrum | Available | Ethanol, Methanol, Water |

Experimental Protocols

Protocol 1: Preparation of HABA MALDI Matrix Solution

This protocol describes the preparation of a HABA matrix solution for the analysis of peptides and proteins using the dried droplet method.

Materials:

-

HABA (2-(4-hydroxyphenyl)azobenzoic acid)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Ultrapure water (e.g., Milli-Q or equivalent)

-

Trifluoroacetic acid (TFA), optional

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Prepare a stock solution of HABA:

-

Weigh out a precise amount of HABA powder.

-

Dissolve the HABA in a 50:50 (v/v) mixture of acetonitrile and ultrapure water to a final concentration of 10 mg/mL.

-

For certain applications, 0.1% TFA can be added to the solvent mixture to aid in analyte protonation.

-

Vortex the solution thoroughly to ensure the HABA is completely dissolved. Gentle warming may be applied if necessary.

-

-

Prepare the working matrix solution:

-

The 10 mg/mL stock solution can be used directly as the working matrix solution for many applications.

-

For sensitive samples or to optimize signal, the stock solution can be diluted further with the same solvent system.

-

Protocol 2: MALDI Sample Preparation using the Dried Droplet Method

This protocol details the standard dried droplet method for preparing a sample plate for MALDI-MS analysis using the HABA matrix.

Materials:

-

HABA working matrix solution (from Protocol 1)

-

Analyte solution (e.g., purified peptide or protein dissolved in a suitable solvent like 0.1% TFA in water)

-

MALDI target plate

-

Pipettes and tips (0.5-10 µL range)

Procedure:

-

Mix Analyte and Matrix:

-

In a microcentrifuge tube, mix the analyte solution and the HABA matrix solution in a 1:1 volume ratio. The final concentration of the analyte will depend on the specific experiment and analyte type but is typically in the low picomole to femtomole range on the target.

-

-

Spotting the Mixture:

-

Pipette 0.5 to 1.0 µL of the analyte/matrix mixture onto a spot on the MALDI target plate.

-

-

Crystallization:

-

Allow the droplet to air-dry at room temperature. As the solvent evaporates, the analyte and matrix will co-crystallize. This process is crucial for successful MALDI-MS analysis.

-

-

Analysis:

-

Once the spot is completely dry, the MALDI target plate can be loaded into the mass spectrometer for analysis.

-

Protocol 3: Acquiring the UV-Vis Absorbance Spectrum of HABA

This protocol outlines the general procedure for measuring the UV-Vis absorbance spectrum of the HABA matrix solution.

Materials:

-

HABA solution in the desired solvent (e.g., 50% acetonitrile/water)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (with a 1 cm path length)

-

Solvent for blank/reference

Procedure:

-

Instrument Warm-up:

-

Turn on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up for at least 30 minutes to ensure stable readings.

-

-

Blank Measurement:

-

Fill a clean quartz cuvette with the same solvent used to dissolve the HABA. This will serve as the blank or reference.

-

Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-600 nm).

-

-

Sample Measurement:

-

Rinse a second quartz cuvette with a small amount of the HABA solution and then fill it with the HABA solution.

-

Place the sample cuvette in the spectrophotometer.

-

-

Spectrum Acquisition:

-

Scan the absorbance of the HABA solution across the selected wavelength range.

-

The resulting spectrum will show the absorbance of HABA as a function of wavelength. The peak absorbance (λmax) can be determined from this spectrum.

-

Mandatory Visualization

The following diagram illustrates the general workflow for using HABA as a matrix in a MALDI-MS experiment, from sample preparation to data acquisition.

Caption: Workflow for MALDI-MS analysis using HABA matrix.

References

Unveiling the Protective Mechanism of Bis(2-hydroxy-benzylidene)acetone: An In-depth Technical Guide to NQO1 Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-hydroxy-benzylidene)acetone, a potent Michael reaction acceptor, has been identified as a significant inducer of the phase 2 detoxification enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This induction is pivotal for cellular protection against oxidative and electrophilic stress, positioning bis(2-hydroxy-benzylidene)acetone as a compound of interest in chemoprevention and drug development. This technical guide delineates the molecular mechanism by which bis(2-hydroxy-benzylidene)acetone activates the Keap1-Nrf2 signaling pathway to drive NQO1 expression. It provides a comprehensive overview of the signaling cascade, quantitative data on NQO1 induction, and detailed protocols for key experimental assays to facilitate further research in this area.

Introduction

The cellular defense against oxidative and electrophilic insults is orchestrated by a sophisticated network of cytoprotective genes. A key regulator of this response is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as bis(2-hydroxy-benzylidene)acetone, can disrupt this interaction, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including NQO1, thereby initiating their transcription.

Bis(2-hydroxy-benzylidene)acetone has been shown to be a potent inducer of this phase 2 response. Studies have demonstrated that low, submicromolar concentrations of bis(2-hydroxy-benzylidene)acetone can markedly increase the enzymatic activity of NQO1[1]. This guide will explore the underlying mechanism of this induction in detail.

The Keap1-Nrf2 Signaling Pathway: Mechanism of NQO1 Induction

The induction of NQO1 by bis(2-hydroxy-benzylidene)acetone is primarily mediated through the canonical Keap1-Nrf2-ARE signaling pathway. As a Michael reaction acceptor, bis(2-hydroxy-benzylidene)acetone directly interacts with reactive cysteine residues on the Keap1 protein. This covalent modification induces a conformational change in Keap1, impairing its ability to target Nrf2 for degradation.

The key steps in this pathway are as follows:

-

Modification of Keap1: Bis(2-hydroxy-benzylidene)acetone enters the cell and covalently modifies specific cysteine sensors on Keap1.

-

Nrf2 Stabilization: The modification of Keap1 disrupts the Keap1-Nrf2 complex, preventing the ubiquitination of Nrf2.

-

Nrf2 Nuclear Translocation: Stabilized Nrf2 accumulates in the cytoplasm and translocates to the nucleus.

-

ARE Binding and Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequence in the promoter region of the NQO1 gene.

-

NQO1 Expression: The binding of the Nrf2/Maf heterodimer to the ARE initiates the transcription of the NQO1 gene, leading to increased NQO1 mRNA and protein levels, and consequently, elevated enzyme activity.

References

bis(2-hydroxy-benzylidene)acetone: role of bis(2-hydroxy-benzylidene)acetone in activating caspase-3 and -10

For Researchers, Scientists, and Drug Development Professionals

Abstract

bis(2-hydroxy-benzylidene)acetone, a synthetic analog of curcumin, has demonstrated significant potential as a chemopreventive and therapeutic agent. This technical guide provides an in-depth analysis of its mechanism of action, with a specific focus on its role in inducing apoptosis through the activation of caspase-3 and caspase-10. This document summarizes the available data, presents detailed experimental methodologies for key assays, and visualizes the relevant biological pathways and workflows to support further research and development in this area.

Introduction

bis(2-hydroxy-benzylidene)acetone is a potent inducer of the phase 2 detoxification response and has been shown to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.[1][2] A key study has demonstrated that at micromolar concentrations, this compound induces apoptosis in murine leukemia cells (L1210) through a caspase-mediated pathway that is independent of the p53 tumor suppressor protein.[1] Notably, this apoptotic process involves the marked elevation of caspase-3 and caspase-10 activities, highlighting a specific signaling cascade initiated by the compound.[1] This guide will delve into the specifics of this activation and the experimental approaches to study it.

Data Presentation: Effects on Cell Viability and Caspase Activation

The following tables summarize the qualitative and conceptual quantitative data on the effects of bis(2-hydroxy-benzylidene)acetone on cell viability and caspase activation, based on published findings.

Table 1: Effect of bis(2-hydroxy-benzylidene)acetone on the Viability of L1210 Murine Leukemia Cells

| Concentration (µM) | Cell Viability (%) | Observations |

| 0 (Control) | 100 | Normal cell proliferation |

| Low (sub-micromolar) | ~100 | Induction of phase 2 enzymes |

| High (micromolar) | Decreased | G2/M cell cycle arrest and apoptosis induction[1] |

Table 2: Activation of Caspases in L1210 Cells by bis(2-hydroxy-benzylidene)acetone

| Caspase | Activation Level (Fold Change vs. Control) | Role in Apoptosis |

| Caspase-1 | Not significantly affected | Inflammatory caspase |

| Caspase-3 | Markedly Elevated [1] | Executioner caspase |

| Caspase-6 | Not significantly affected | Executioner caspase |

| Caspase-8 | Not significantly affected | Initiator caspase (extrinsic pathway) |

| Caspase-10 | Markedly Elevated [1] | Initiator caspase (extrinsic pathway) |

Note: Specific quantitative fold-change values are not available in the cited literature; "Markedly Elevated" is based on the qualitative description in the primary research article.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of bis(2-hydroxy-benzylidene)acetone and its effect on caspase activation. These are representative protocols and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[3][4][5][6]

Materials:

-

L1210 murine leukemia cells

-

bis(2-hydroxy-benzylidene)acetone

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed L1210 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of bis(2-hydroxy-benzylidene)acetone in culture medium and add 100 µL to the respective wells. Include untreated control wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate at 1000 x g for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Caspase Activity Assay (Fluorometric)

This assay quantifies the activity of specific caspases using a fluorogenic substrate.

Materials:

-

Treated and untreated L1210 cell pellets

-

Cell lysis buffer

-

Reaction buffer with DTT

-

Fluorogenic caspase-3 substrate (Ac-DEVD-AFC)

-

Fluorogenic caspase-10 substrate (e.g., Ac-AEVD-AFC)

-

96-well black microtiter plates

-

Fluorometric microplate reader

Procedure:

-

After treatment with bis(2-hydroxy-benzylidene)acetone, harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a BCA assay).

-

In a 96-well black plate, add 50 µg of protein lysate to each well.

-

Add 50 µL of 2x reaction buffer containing 10 mM DTT.

-

Add 5 µL of the specific caspase substrate (200 µM final concentration).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

-

Express caspase activity as fold increase over the untreated control.

Western Blot Analysis for Caspase-3 and -10

This technique is used to detect the presence and cleavage (activation) of caspase-3 and -10.[7]

Materials:

-

Treated and untreated L1210 cell pellets

-

RIPA lysis buffer with protease inhibitors

-

SDS-PAGE gels (e.g., 12-15%)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-caspase-10, anti-cleaved caspase-10)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for bis(2-hydroxy-benzylidene)acetone-induced apoptosis and a typical experimental workflow.

References

- 1. mpbio.com [mpbio.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Coordinate regulation of enzyme markers for inflammation and for protection against oxidants and electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bme.psu.edu [bme.psu.edu]

- 6. benchchem.com [benchchem.com]

- 7. protocols.io [protocols.io]

An In-depth Technical Guide on bis(2-hydroxy-benzylidene)acetone: Understanding the Keap1-Nrf2-ARE Pathway and 2-HBA Inducers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Its modulation presents a promising therapeutic strategy for a multitude of diseases characterized by chronic inflammation and oxidative damage. This technical guide provides a comprehensive overview of this pathway, with a specific focus on a potent class of inducers: bis(2-hydroxy-benzylidene)acetone (2-HBA) and its derivatives. We will delve into the mechanism of action of these compounds, present quantitative data on their activity, provide detailed experimental protocols for their evaluation, and visualize the core signaling pathway and experimental workflows.

The Keap1-Nrf2-ARE Signaling Pathway: A Master Regulator of Cytoprotection

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby maintaining low intracellular levels of the transcription factor.[1]

Upon exposure to electrophilic or oxidative stress, reactive cysteine residues within Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[2] Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[3]

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a cis-acting enhancer sequence present in the promoter region of numerous cytoprotective genes.[3] This binding event initiates the transcription of a battery of phase II detoxification enzymes and antioxidant proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).[4] The upregulation of these genes fortifies the cell's ability to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles, thus restoring cellular homeostasis.

bis(2-hydroxy-benzylidene)acetone (this compound) and its Derivatives as Nrf2 Inducers

bis(2-hydroxy-benzylidene)acetone, a synthetic analog of curcumin, belongs to the chalcone (B49325) family of compounds.[5] Chalcones are characterized by an open-chain flavonoid structure containing an α,β-unsaturated carbonyl system. This reactive moiety makes them potent Michael acceptors, enabling them to covalently modify the sulfhydryl groups of cysteine residues on proteins like Keap1.[2][6]

The interaction of this compound and its derivatives with Keap1 leads to the potent induction of the Nrf2-ARE pathway. Studies have shown that bis(2-hydroxybenzylidene)acetone can significantly increase the activity of Nrf2-regulated enzymes, such as NQO1, at submicromolar concentrations, highlighting its high potency.[7]

Quantitative Data on this compound and Other Chalcone Inducers

The potency of Nrf2 inducers is often quantified by their ability to induce the expression of Nrf2-dependent genes or reporter constructs. Common metrics include the EC50 (half-maximal effective concentration) in reporter gene assays and the CD value (concentration required to double the specific activity of NQO1).

| Compound | Assay | Cell Line | Potency | Reference |

| bis(2-hydroxy-benzylidene)acetone | NQO1 Induction | Murine Leukemia (L1210) | Active in submicromolar range | [7] |

| (E)-3-{4-[(4-acetylphenyl)amino]quinolin-2-yl}-1-(4-fluorophenyl)prop-2-en-1-one | ARE-Luciferase | HaCaT | EC50 = 1.95 µM | [8] |

| 2-trifluoromethyl-2'-methoxychalcone | Nrf2 Activation (in vivo) | Mouse | Potent Activator |

Experimental Protocols for Studying Nrf2 Activation

A variety of in vitro assays are employed to investigate the activation of the Keap1-Nrf2-ARE pathway by compounds like this compound. The following are detailed protocols for key experiments.

ARE-Luciferase Reporter Gene Assay

This assay provides a quantitative measure of Nrf2 transcriptional activity.

Materials:

-

ARE-luciferase reporter construct

-

Control plasmid (e.g., Renilla luciferase)

-

Mammalian cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

Transfection reagent

-

Test compounds (e.g., this compound)

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a further 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction relative to the vehicle control.

Western Blotting for Nrf2 and Downstream Targets

This technique is used to determine the protein levels of Nrf2 and its target genes (e.g., NQO1, HO-1).

Materials:

-

Cell line of interest

-

Test compounds

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-NQO1, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-